
6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H21Cl2N3O3 and its molecular weight is 506.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Ultrasonic Synthesis and Biological Properties : New quinolinyl chalcones, containing a pyrazole group similar to the compound of interest, have been synthesized using ultrasonic methods. These compounds show promising anti-microbial properties, indicating a potential for pharmaceutical applications (Prasath et al., 2015).
Synthesis and Antimicrobial Activity : Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared. Their antimicrobial activity was confirmed, suggesting their usefulness as antimicrobial agents (Ansari & Khan, 2017).
Biological Applications
Antimicrobial and Antifungal Properties : Certain compounds synthesized from similar quinoline derivatives have demonstrated potent antimicrobial and antifungal activities, which could be beneficial in the development of new antimicrobial drugs (Patel & Patel, 2010).
Anti-inflammatory and Analgesic Potential : Some quinazolinone derivatives, related to the compound , have been screened for anti-inflammatory and analgesic activities, showing potential for use in pain management and inflammation treatment (Farag et al., 2012).
Cancer Cell Growth Inhibition : Certain indenopyrazoles, structurally related to the specified compound, have shown promising antiproliferative activity toward human cancer cells, suggesting potential applications in cancer therapy (Minegishi et al., 2015).
Chemical Properties and Applications
Antioxidant Properties in Lubricating Grease : Synthesized quinolinone derivatives, related to the target compound, have been evaluated as antioxidants in lubricating greases. This indicates potential industrial applications in enhancing the longevity and efficiency of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Spectroscopic Analysis : Detailed spectroscopic analysis of similar compounds provides insights into their molecular structure and potential chemical interactions, which is crucial for developing applications in various fields, such as material science and pharmaceuticals (Şahin et al., 2011).
Propriétés
Numéro CAS |
394225-87-7 |
|---|---|
Formule moléculaire |
C27H21Cl2N3O3 |
Poids moléculaire |
506.38 |
Nom IUPAC |
6-chloro-3-[2-(2-chloroacetyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H21Cl2N3O3/c1-35-23-10-6-5-9-18(23)22-14-21(31-32(22)24(33)15-28)26-25(16-7-3-2-4-8-16)19-13-17(29)11-12-20(19)30-27(26)34/h2-13,22H,14-15H2,1H3,(H,30,34) |
Clé InChI |
KNGCGLOXRYGCKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CCl)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
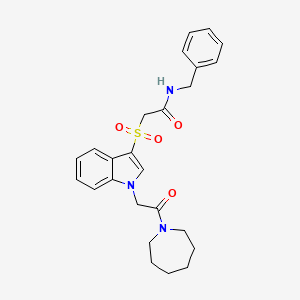
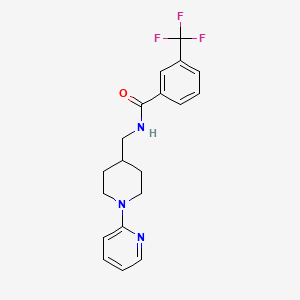
![1-[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2843573.png)
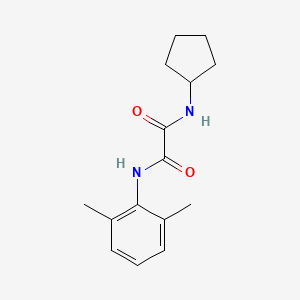
![1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene](/img/structure/B2843577.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)
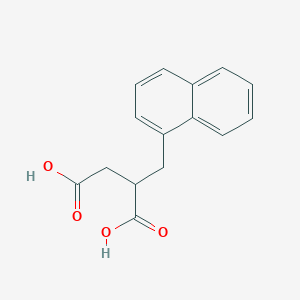
![3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2843581.png)

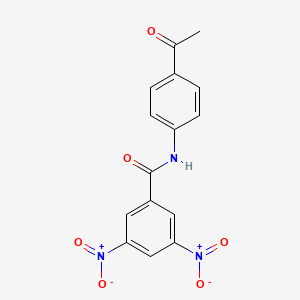
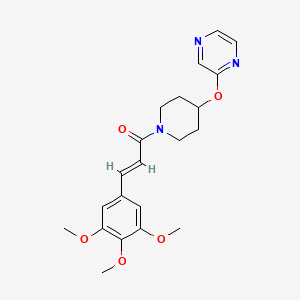
![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)
